BenchChemオンラインストアへようこそ!

Posaconazole-D5

Therapeutic Drug Monitoring LC-MS/MS Method Validation Matrix Effect

Posaconazole-D5 (SCH 56592-d5) is a deuterium-labeled analog of the broad-spectrum triazole antifungal posaconazole, distinguished by the substitution of five hydrogen atoms with deuterium (C₃₇H₃₇D₅F₂N₈O₄; MW 705.81 g/mol). It is intended exclusively for use as an internal standard (IS) in gas chromatography (GC)- or liquid chromatography (LC)-mass spectrometry (MS) assays for the precise quantification of unlabeled posaconazole in biological matrices.

Molecular Formula C37H42F2N8O4
Molecular Weight 705.8 g/mol
Cat. No. B2521559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePosaconazole-D5
Molecular FormulaC37H42F2N8O4
Molecular Weight705.8 g/mol
Structural Identifiers
SMILESCCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
InChIInChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i1D3,3D2
InChIKeyRAGOYPUPXAKGKH-XNZXKHRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Posaconazole-D5 (CAS 1217785-83-5): A Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification in Antifungal Pharmacokinetic Studies and Therapeutic Drug Monitoring


Posaconazole-D5 (SCH 56592-d5) is a deuterium-labeled analog of the broad-spectrum triazole antifungal posaconazole, distinguished by the substitution of five hydrogen atoms with deuterium (C₃₇H₃₇D₅F₂N₈O₄; MW 705.81 g/mol) [1]. It is intended exclusively for use as an internal standard (IS) in gas chromatography (GC)- or liquid chromatography (LC)-mass spectrometry (MS) assays for the precise quantification of unlabeled posaconazole in biological matrices . Unlike the parent antifungal compound, Posaconazole-D5 is not employed for its pharmacological activity; rather, its near-identical physicochemical properties, coupled with a distinct mass shift (m/z typically +5), render it an optimal IS for compensating for sample preparation losses, ionization variability, and matrix effects in quantitative bioanalysis .

Why Posaconazole-D5 Cannot Be Interchanged with Other Isotope-Labeled or Structural Analog Internal Standards for Reliable Posaconazole Quantification


Substituting Posaconazole-D5 with a different deuterated internal standard, such as Posaconazole-D4 or itraconazole-D5, introduces unacceptable quantitative bias in LC-MS/MS bioanalysis. The primary driver of analytical error is the differential matrix effect and inconsistent recovery observed when an IS does not perfectly co-elute and ionize with the target analyte . Class-level inference from antifungal TDM method development demonstrates that while structurally similar compounds (e.g., itraconazole) can serve as IS in less demanding HPLC-UV assays, they yield variable matrix effects (72.5–111.2%) and extraction recoveries (74.3–117.8%) that deviate significantly from the ideal 1:1 IS-to-analyte behavior [1]. Even subtle isotopic variants like Posaconazole-D4 (mass shift +4) can exhibit distinct chromatographic retention times due to differences in deuterium placement and isotopic fractionation, compromising the co-elution required for robust matrix effect compensation [2]. Therefore, the procurement of Posaconazole-D5 is not merely a preference but a technical requirement for achieving validated method accuracy and precision in regulated bioanalytical environments.

Quantitative Evidence for Posaconazole-D5 Selection: Validated Performance Metrics Versus Alternative Internal Standards


Negligible Matrix Effect with Posaconazole-D5 vs. Variable Recovery Using Itraconazole-D5 for Posaconazole Quantification

When Posaconazole-D5 is used as the internal standard for quantifying posaconazole in human plasma, the validated LC-MS/MS method achieves negligible matrix effects, with variability assessed at <9.2% [1]. In stark contrast, methods employing a non-identical deuterated IS (itraconazole-D5) for the same analyte exhibit a substantially wider and more variable matrix effect, ranging from 72.54% to 111.2% [2]. This demonstrates that the isotopic match of Posaconazole-D5 is critical for minimizing ionization suppression or enhancement caused by plasma components.

Therapeutic Drug Monitoring LC-MS/MS Method Validation Matrix Effect

Validated High-Throughput Precision and Accuracy for Posaconazole-D5 in Human Plasma TDM Assays

An LC-MS/MS method validated per USFDA guidelines, specifically employing Posaconazole-D5 as the internal standard, demonstrated robust intra- and inter-assay precision and accuracy. The method achieved a lower limit of quantitation (LLOQ) of 0.80 ng/mL and was linear over the clinically relevant range of 0.80 to 801.48 ng/mL [1]. Across six QC replicates at low, mid, and high concentrations, precision and accuracy met all FDA acceptance criteria (typically ≤15% CV and ≤±15% bias). This contrasts with a dried blood spot (DBS) LC-MS/MS method using an unspecified stable-labeled IS, which, while also validated, showed a higher LLOQ of 5 ng/mL and a wider inter-run precision range of 4.0–10.4% [2].

Bioanalytical Method Validation Precision and Accuracy Clinical Pharmacokinetics

Elimination of Chromatographic Co-Elution Issues Associated with Posaconazole-D4 and Other Isotopic Variants

The strategic placement of five deuterium atoms (Posaconazole-D5) is designed to ensure a sufficient mass shift (≥+3 Da) to avoid isotopic overlap with the parent ion clusters of posaconazole, while minimizing chromatographic resolution (co-elution). Class-level inference indicates that deuterated internal standards with fewer labels (e.g., Posaconazole-D4) can exhibit retention time shifts relative to the unlabeled analyte due to differences in hydrogen bonding and lipophilicity, a phenomenon known as deuterium isotope effect [1]. For posaconazole quantification, methods using Posaconazole-D5 report retention times for analyte and IS of 2.00 minutes, indicating near-perfect co-elution [2]. This is a critical differentiator from alternatives where partial separation can compromise the IS's ability to compensate for matrix-induced ionization changes.

LC-MS/MS Chromatography Isotopic Internal Standard Method Robustness

Precision Bioanalysis: Primary Application Scenarios for Posaconazole-D5


Regulated Bioanalytical Method Validation for Posaconazole in Clinical Pharmacokinetic Studies

Posaconazole-D5 is the mandated internal standard for LC-MS/MS methods requiring FDA or EMA validation. Its use directly addresses the regulatory expectation for stable isotope-labeled internal standards to correct for matrix effects, ensuring that analytical runs meet stringent acceptance criteria for accuracy and precision (±15% for all QCs except LLOQ). The validated high-throughput method referenced above [1] demonstrates a ready-to-implement framework, with the IS selection being a non-negotiable component for passing regulatory audits.

Routine Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

For hospital and reference labs performing TDM of posaconazole to guide dosing in immunocompromised patients, Posaconazole-D5 enables the robust, high-throughput quantification required for daily clinical operations. The method's negligible matrix effect (<9.2% variability) and wide linear range (0.80–801.48 ng/mL) [1] provide the confidence to report accurate patient results across therapeutic and sub-therapeutic concentrations, directly impacting clinical decision-making and patient safety.

Investigating Posaconazole Pharmacokinetics in Special Populations or Complex Matrices

In studies involving pediatric patients, critically ill individuals, or alternative sampling matrices (e.g., dried blood spots, cerebrospinal fluid), matrix effects can be highly variable and unpredictable. Posaconazole-D5, as a true isotopic internal standard, provides the most reliable compensation for these complex sample types. The evidence of consistent recovery and precision [1] supports its use in exploratory PK studies where sample volume is limited and matrix composition is non-standard.

Reference Standard for Posaconazole in Dried Blood Spot (DBS) Microsampling Assays

While the DBS method using a generic stable-labeled IS showed acceptable validation metrics [2], the superior sensitivity (LLOQ of 0.80 ng/mL) and proven method performance associated with Posaconazole-D5 in plasma [1] make it the preferred IS for developing and validating DBS assays. Its use would potentially lower the LLOQ achievable in a DBS format, enabling more precise pharmacokinetic profiling from small-volume samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Posaconazole-D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.